N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide
CAS No.:
Cat. No.: VC15308300
Molecular Formula: C25H28N2O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N2O2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C25H28N2O2/c1-29-22-13-11-20(12-14-22)24(27-15-4-5-16-27)18-26-25(28)17-21-9-6-8-19-7-2-3-10-23(19)21/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,26,28) |
| Standard InChI Key | GNBVJYRVVGSSLV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-naphthalen-1-ylacetamide, reflects its three primary structural components (Figure 1):
-
Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH) group at the para position.
-
Pyrrolidine moiety: A five-membered saturated ring containing one nitrogen atom.
-
Naphthalene substituent: A polycyclic aromatic hydrocarbon fused to the acetamide backbone .
The SMILES notation, COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4, provides a linear representation of its connectivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 388.5 g/mol | |
| Lipophilicity (LogP) | ~3.2 (estimated) | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 |
Physicochemical Characteristics
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves sequential coupling reactions:
-
Formation of the pyrrolidine-ethylamine intermediate: A precursor such as (2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl)amine (CID: 44116797) may serve as the nitrogen-containing backbone .
-
Acetylation with naphthalen-1-ylacetic acid: The amine reacts with an activated ester or acid chloride derivative to form the acetamide bond.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Palladium catalyst, aryl halide | Suzuki coupling for aryl-pyrrolidine linkage |
| 2 | DCC, DMAP, CHCl | Amide bond formation |
Purification and Yield Optimization
Chromatographic techniques (e.g., HPLC) are likely employed to isolate the final product. Industrial-scale synthesis would require optimizing catalysts and solvents to improve yield beyond laboratory-scale benchmarks.
| Target | Assay System | Potential Effect |
|---|---|---|
| DAT (Dopamine Transporter) | HEK293 cells | Inhibition |
| Nav1.2 (Sodium Channel) | Patch-clamp assay | Blockade |
| 5-HT Receptor | Radioligand binding | Antagonism |
Applications in Drug Discovery and Development
Neurological Disorders
Preclinical studies of structurally related compounds demonstrate anticonvulsant and anxiolytic activities, suggesting therapeutic potential in epilepsy or anxiety disorders . For example, PF-02413873, a nonsteroidal progesterone receptor antagonist with a pyrazole core, shows how heterocyclic scaffolds translate into clinical candidates .
Pain Management
σ1 Receptor antagonists, such as S1RA (E-52862), highlight the role of naphthalene-containing compounds in modulating pain pathways . N-[2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide could similarly target σ receptors, though direct evidence is lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume